molecular formula C14H16N2O4S2 B2669573 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795481-90-1

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2669573
CAS No.: 1795481-90-1
M. Wt: 340.41
InChI Key: XBBSZHNLPXSMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a thiazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl piperidine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzenesulfonyl group or the thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine and thiazolidine moieties may also contribute to the compound’s overall biological activity by interacting with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(benzenesulfonyl)piperidin-4-yl]formamido propanoic acid
  • Diphenyl (piperidin-4-yl)methanol derivatives
  • 1-[3-[(1-methyl piperidin-4-yl) methyl] benzenesulfonyl]-1H-indole

Uniqueness

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)11-6-8-15(9-7-11)22(19,20)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBSZHNLPXSMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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